molecular formula C12H12ClN3O2 B3432964 Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate CAS No. 1159979-56-2

Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B3432964
CAS No.: 1159979-56-2
M. Wt: 265.69 g/mol
InChI Key: FTABDEIMYRNABY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a 3-chlorophenyl group at the 1-position and an ethyl ester moiety at the 4-position of the imidazole ring.

Properties

IUPAC Name

ethyl 5-amino-1-(3-chlorophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-11(14)16(7-15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTABDEIMYRNABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190510
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-56-2
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159979-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate, followed by cyclization with formic acid to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

2. Biology

  • Enzyme Inhibition : Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate has been investigated for its potential as an enzyme inhibitor. It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways, making it a candidate for further biological studies aimed at therapeutic applications.

3. Medicine

  • Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. The compound's ability to inhibit certain enzymes involved in inflammatory processes positions it as a potential candidate for drug development targeting inflammatory diseases and cancers .

4. Industrial Applications

  • Advanced Materials Development : this compound is utilized in creating materials with specific electronic or optical properties, enhancing the performance of various industrial applications .

Case Studies

Several studies have highlighted the potential of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its utility in developing new anti-inflammatory drugs .
  • Anticancer Research : Investigations into its anticancer properties revealed that it could inhibit tumor growth in vitro by targeting specific pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the aryl ring and imidazole core. These variations significantly influence hydrogen-bonding patterns, supramolecular architectures, and physicochemical properties. Below is a detailed comparison based on the available evidence:

Substituent Effects on Hydrogen Bonding and Crystal Packing

  • Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate Substituent: A para-chlorophenyl group. Hydrogen-bonding motifs: Combines N–H⋯O, N–H⋯N, C–H⋯N, and C–H⋯π(arene) interactions. Supramolecular structure: Forms complex 2D sheets due to the synergistic effects of multiple hydrogen bonds . Disorder: The ethyl group exhibits positional disorder, suggesting flexibility in packing .
  • Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate Substituent: A para-cyanophenyl group. Hydrogen-bonding motifs: Dominated by N–H⋯N and C–H⋯N bonds. Supramolecular structure: Generates 1D chains through alternating R²₂(10) and R⁴₄(34) hydrogen-bonded rings .
  • Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate Substituent: A 2,6-difluorophenyl group. Hydrogen-bonding motifs: Utilizes N–H⋯N and C–H⋯O interactions. Supramolecular structure: Forms a 3D framework stabilized by intermolecular hydrogen bonds .
  • Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Substituent: A methyl group at the 1-position and an amino group at the 4-position (structural isomer of the target compound). Industrial applications include use as an intermediate in drug synthesis .
  • Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate

    • Substituent : A trifluoromethyl group at the 2-position and a para-chlorophenyl group.
    • Properties : The electron-withdrawing trifluoromethyl group increases electrophilicity, likely enhancing reactivity in cross-coupling reactions .

Impact of Substituent Position

The position of the chloro substituent on the phenyl ring (para vs. meta) profoundly affects hydrogen-bonding networks. For example:

  • Para-substituted analogs (e.g., 4-chlorophenyl): Enable linear hydrogen-bonding motifs due to symmetrical electron distribution, favoring 2D or 3D frameworks .
  • This could result in weaker or more localized hydrogen bonds, as seen in other meta-substituted aromatic systems .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent Hydrogen-Bond Motifs Supramolecular Structure Key References
Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate 4-chlorophenyl N–H⋯O, N–H⋯N, C–H⋯N, C–H⋯π(arene) 2D sheets
Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate 4-cyanophenyl N–H⋯N, C–H⋯N 1D chains
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate 2,6-difluorophenyl N–H⋯N, C–H⋯O 3D framework
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 1-methyl Not reported Industrial intermediate
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 4-chlorophenyl, 2-CF₃ Not reported (likely N–H⋯O/N–H⋯N) High reactivity

Research Findings and Implications

  • Hydrogen-bonding trends : Aryl substituents with strong electron-withdrawing groups (e.g., –CN, –Cl) enhance hydrogen-bond acceptor strength, stabilizing extended supramolecular architectures .
  • Steric effects : Bulky substituents (e.g., 2,6-difluorophenyl) restrict molecular flexibility but enable unique 3D frameworks .
  • Industrial relevance : Ethyl imidazole carboxylates are versatile intermediates; trifluoromethyl or para-substituted variants are prioritized in drug discovery due to enhanced bioavailability .

Methodological Considerations

Crystallographic studies of these compounds rely heavily on tools like SHELX for structure refinement and SIR97 for direct-method solutions . Graph-set analysis (as per Etter’s formalism) is critical for decoding hydrogen-bonding patterns .

Biological Activity

Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate is a heterocyclic compound characterized by the presence of an imidazole ring, an amino group, and a chlorophenyl substituent. Its molecular formula is C12H12ClN3O2C_{12}H_{12}ClN_3O_2 and it has a molecular weight of approximately 250.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity against several pathogenic fungi. The specific interactions with fungal cell membranes and the inhibition of ergosterol biosynthesis are potential mechanisms through which this compound exerts its antifungal effects .

Anticancer Potential

This compound is being investigated for its anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further research in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their function, or interact with cellular receptors to modulate signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Antifungal Efficacy : Another research article highlighted the antifungal properties against Candida species, showing a significant reduction in fungal load in treated samples compared to controls .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that this compound could reduce cell viability by over 60% at certain concentrations, suggesting a potent anticancer effect .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylateC9H11N3O2C_9H_{11}N_3O_2Contains an amino group enhancing reactivity
Methyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylateC11H9ClN2O2C_{11}H_9ClN_2O_2Methyl group instead of ethyl affecting solubility
Propyl 1-(3-chlorophenyl)-1H-imidazole-5-carboxylateC13H11ClN2O2C_{13}H_{11}ClN_2O_2Propyl chain may influence lipophilicity

This table illustrates how variations in substituents can affect the biological activity and properties of imidazole derivatives.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

A common method involves refluxing the carboxylic acid precursor (e.g., 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid) with ethanol and a catalytic acid (e.g., phosphoric acid). The reaction typically runs for 5 hours, followed by slow evaporation of ethanol/water mixtures to crystallize the product, yielding ~73% . Optimization includes adjusting solvent ratios (e.g., ethanol:water = 85:15) and temperature gradients to improve crystal quality. Purity is verified via HPLC (≥98%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and esterification. Freely refined H atoms on nitrogen improve accuracy .
  • HPLC : Used to assess purity (>98%) and monitor reaction progress .

Advanced Research Questions

Q. How do intramolecular and intermolecular hydrogen bonds influence the crystal packing of this compound?

The planar imidazole ring forms intramolecular N–H⋯O bonds between the amino and carboxylate groups, stabilizing the structure. Intermolecular N–H⋯N and N–H⋯O bonds create 1D tapes along the crystallographic axis. Graph set analysis (e.g., Etter’s formalism) classifies these interactions into motifs like D(2)D(2) or R22(8)R_2^2(8), critical for predicting supramolecular assemblies .

Q. What challenges arise in refining the crystal structure of halogenated imidazole derivatives, and how are they addressed?

Challenges include:

  • Disorder in aromatic rings : Mitigated by constraining anisotropic displacement parameters.
  • Hydrogen atom placement : Riding models (C–H = 0.95 Å) and free refinement of N–H atoms improve accuracy .
  • Twisted substituents : The 3-chlorophenyl group deviates ~53° from the imidazole plane, requiring SHELXL’s TWIN and BASF commands for refinement .

Q. How can computational methods complement experimental data to predict biological activity?

  • Docking studies : Use PubChem-derived 3D structures (e.g., InChIKey: IQPASWKNUGLCJH) to model interactions with target proteins (e.g., tubulin or kinases) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity (e.g., antimicrobial IC50_{50}) using regression analysis .

Methodological Notes

  • Crystallization : Slow evaporation minimizes defects; ethanol/water mixtures are ideal for imidazole derivatives .
  • Refinement : Use SHELXL’s restraints for disordered atoms and TWIN for twinned data .
  • Biological Assays : Prioritize derivatives with electron-withdrawing groups (e.g., Cl, CF3_3) for enhanced antimicrobial activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
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Ethyl 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxylate

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